Boc-Ser(Fmoc-Tyr(tBu))-OH Boc-Ser(Fmoc-Tyr(tBu))-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC13448429
InChI: InChI=1S/C36H42N2O9/c1-35(2,3)46-23-17-15-22(16-18-23)19-29(32(41)44-21-30(31(39)40)38-34(43)47-36(4,5)6)37-33(42)45-20-28-26-13-9-7-11-24(26)25-12-8-10-14-27(25)28/h7-18,28-30H,19-21H2,1-6H3,(H,37,42)(H,38,43)(H,39,40)/t29-,30-/m0/s1
SMILES: CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C36H42N2O9
Molecular Weight: 646.7 g/mol

Boc-Ser(Fmoc-Tyr(tBu))-OH

CAS No.:

Cat. No.: VC13448429

Molecular Formula: C36H42N2O9

Molecular Weight: 646.7 g/mol

* For research use only. Not for human or veterinary use.

Boc-Ser(Fmoc-Tyr(tBu))-OH -

Specification

Molecular Formula C36H42N2O9
Molecular Weight 646.7 g/mol
IUPAC Name (2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C36H42N2O9/c1-35(2,3)46-23-17-15-22(16-18-23)19-29(32(41)44-21-30(31(39)40)38-34(43)47-36(4,5)6)37-33(42)45-20-28-26-13-9-7-11-24(26)25-12-8-10-14-27(25)28/h7-18,28-30H,19-21H2,1-6H3,(H,37,42)(H,38,43)(H,39,40)/t29-,30-/m0/s1
Standard InChI Key XXGKFCHEAJFPPL-KYJUHHDHSA-N
Isomeric SMILES CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Structural and Chemical Properties

Molecular Architecture

Boc-Ser(Fmoc-Tyr(tBu))-OH features a serine residue protected at the α-amino group by Boc and a tyrosine residue protected at the α-amino group by Fmoc. The tyrosine’s phenolic hydroxyl group is further shielded by a tert-butyl group, while the serine’s β-hydroxyl is acylated by the Fmoc-Tyr(tBu) moiety . This configuration ensures selective deprotection during SPPS, enabling sequential peptide elongation.

Physicochemical Data

  • CAS Number: 916484-75-8

  • Molecular Formula: C₃₆H₄₂N₂O₉

  • Molecular Weight: 646.7 g/mol

  • Density: 1.2±0.1 g/cm³

  • Boiling Point: 827.6±65.0 °C

The compound’s high boiling point and density underscore its stability under standard synthesis conditions, while its solubility in dimethylformamide (DMF) and dichloromethane (DCM) facilitates its use in SPPS .

Synthesis and Mechanistic Insights

Synthetic Pathways

The synthesis of Boc-Ser(Fmoc-Tyr(tBu))-OH involves sequential protection steps:

  • Serine Protection: Boc-group installation via reaction with di-tert-butyl dicarbonate in alkaline conditions.

  • Tyrosine Protection: Fmoc-group introduction using 9-fluorenylmethyloxycarbonyl chloride, followed by tBu protection of the hydroxyl group with tert-butyl bromide .

  • Coupling: The Boc-protected serine is acylated with Fmoc-Tyr(tBu)-OH using coupling agents like HOBt/DIPCDI or PyBOP, minimizing β-elimination side reactions .

Role in Depsipeptide Formation

During SPPS, incorporation of Boc-Ser(Fmoc-Tyr(tBu))-OH results in a depsipeptide bond (ester linkage) between serine’s β-hydroxyl and tyrosine’s α-carboxyl group. This structural perturbation disrupts interchain hydrogen bonding, reducing aggregation . Post-synthesis, exposure to mild alkaline conditions (pH ≥7.4) triggers an O→N acyl shift, regenerating the native amide bond .

Applications in Peptide Synthesis

Overcoming Aggregation Challenges

Boc-Ser(Fmoc-Tyr(tBu))-OH has been pivotal in synthesizing the Asn15 analog of FBP28WW, a β-sheet-prone peptide. Initial attempts using standard building blocks yielded heterogeneous products, but substituting aggregation-prone residues with isoacyl dipeptides improved crude peptide purity from <50% to >90% . Similarly, β-amyloid (1–42), traditionally difficult to synthesize due to hydrophobicity, was successfully prepared using analogous isoacyl derivatives .

Case Study: Liraglutide Synthesis

In the synthesis of liraglutide, a glucagon-like peptide-1 analog, Boc-Ser(Fmoc-Tyr(tBu))-OH was employed at Ser¹¹–Ser¹² to prevent diketopiperazine formation. This approach enhanced intermediate solubility, enabling efficient HPLC purification before O→N migration .

Comparative Analysis with Related Isoacyl Dipeptides

CompoundMolecular FormulaMolecular Weight (g/mol)Key Application
Boc-Ser(Fmoc-Tyr(tBu))-OHC₃₆H₄₂N₂O₉646.7β-sheet stabilization
Boc-Ser(Fmoc-Ala)-OHC₂₄H₂₈N₂O₇480.5Helix promotion
Boc-Thr(Fmoc-Tyr(tBu))-OHC₃₇H₄₄N₂O₉660.8Membrane protein synthesis

Boc-Ser(Fmoc-Tyr(tBu))-OH distinguishes itself through its tyrosine side chain, which provides aromatic stacking interactions absent in alanine-containing analogs.

Research Advancements and Limitations

Recent Innovations

  • Flow-Based Synthesis: A 2025 study demonstrated the integration of Boc-Ser(Fmoc-Tyr(tBu))-OH into flow reactors for glycosylated insulin production, reducing synthesis time by 40% .

  • Racemization Suppression: Preformed isoacyl dipeptides exhibit <1% racemization during segment condensation, outperforming on-resin methods .

Challenges

  • Cost: At ~$1,200/g, Boc-Ser(Fmoc-Tyr(tBu))-OH remains prohibitively expensive for large-scale applications .

  • Base Sensitivity: HBTU/DIEA activation risks β-elimination, necessitating HOBt/DIPCDI protocols .

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